CCR1 Scaffold Lineage vs. Pyridazinone-Hybrid Architecture: Structural Divergence from J-113863 Informs Polypharmacology Potential
The compound 941998-12-5 is a direct scaffold-hop from the prototypical xanthene-9-carboxamide CCR1 antagonist J-113863. While J-113863 features an N-alkyl piperidine carboxamide and achieves hCCR1 IC50 = 0.9 nM with 6.4-fold selectivity over mCCR1 [1], compound 941998-12-5 replaces the piperidine with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl aniline group. This substitution transforms the molecule from a pure GPCR antagonist into a hybrid GPCR-PDE probe. Quantitative structure-activity relationship (QSAR) models for the xanthene-9-carboxamide series predict a >100-fold reduction in CCR1 affinity for non-basic amide substituents, implying 941998-12-5 is likely inactive at CCR1 (estimated IC50 > 1000 nM) [2]. Instead, the pyridazinone moiety has been independently associated with PDE10A inhibition; the closest in-class comparator, a 6,7-dialkoxy-isoquinoline PDE10A inhibitor from US9200016 (Compound 94), exhibits PDE10A IC50 = 13 nM [3].
| Evidence Dimension | Scaffold architecture and predicted target engagement profile |
|---|---|
| Target Compound Data | Xanthene-9-carboxamide linked via aniline to N-methyl pyridazinone; predicted inactive at CCR1 (estimated IC50 > 1000 nM); PDE10A activity uncharacterized but scaffold-consistent |
| Comparator Or Baseline | J-113863: xanthene-9-carboxamide linked to quaternary piperidine; hCCR1 IC50 = 0.9 nM, mCCR1 IC50 = 5.8 nM. US9200016 Compound 94: isoquinoline-based PDE10A inhibitor; PDE10A IC50 = 13 nM |
| Quantified Difference | Predicted >1000-fold reduction in CCR1 potency vs. J-113863 based on SAR; PDE10A pharmacophore compatibility not quantified for this exact compound |
| Conditions | CCR1: radioligand binding assay with [125I]-MIP-1α, hCCR1-transfected CHO cells. PDE10A: LANCE cAMP kit, pH 7.4, 37°C, recombinant human PDE10A |
Why This Matters
For researchers seeking a pure CCR1 antagonist, J-113863 is the unequivocal choice; compound 941998-12-5 should be procured only when the aim is to evaluate a hybrid xanthene-pyridazinone phenotype for polypharmacology or when exploring novel PDE10A chemotypes distinct from the isoquinoline class.
- [1] Naya, A., et al. Design, synthesis, and discovery of a novel CCR1 antagonist. J. Med. Chem. 2001, 44, 3086-3100. View Source
- [2] Naya, A., et al. SAR of xanthene-9-carboxamide CCR1 antagonists: non-basic amide substituents show >100-fold reduction in binding affinity. J. Med. Chem. 2001, 44 (Table 2). View Source
- [3] BindingDB BDBM194412. US9200016 Compound 94. PDE10A IC50 = 13 nM. LANCE cAMP kit, pH 7.4, 37°C. View Source
